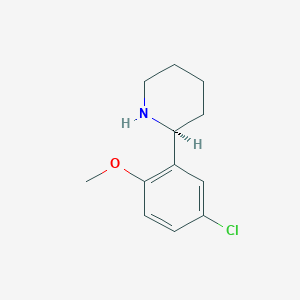

(S)-2-(5-Chloro-2-methoxyphenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

(2S)-2-(5-chloro-2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16ClNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3/t11-/m0/s1 |

InChI Key |

NLOGRNGKMMVGMQ-NSHDSACASA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)[C@@H]2CCCCN2 |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2CCCCN2 |

Origin of Product |

United States |

In Vitro Biological Activity Assessment of S 2 5 Chloro 2 Methoxyphenyl Piperidine and Analogues

In Vitro Enzyme Inhibition and Target Engagement Studies

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro, PLpro, HIV-1 Reverse Transcriptase)

The piperidine (B6355638) scaffold is a recurring motif in the design of inhibitors for viral proteases, which are crucial for viral replication.

SARS-CoV-2 Proteases: The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for processing viral polyproteins, making them prime targets for antiviral drugs nih.gov. While specific in vitro data for (S)-2-(5-Chloro-2-methoxyphenyl)piperidine is not available, computational studies have explored the potential of other piperidine derivatives. Hybrid computational approaches, including molecular docking, have been used to predict the binding affinity of designed piperidine compounds against SARS-CoV-2 Mpro, suggesting they could serve as prospective therapeutic agents pending in vitro validation nih.gov. Further research has identified peptidomimetic inhibitors incorporating a piperidine ring that covalently target SARS-CoV-2 PLpro. One such analogue demonstrated significant, dose-dependent inhibition of PLpro with an IC50 value of 0.46 µM, representing a substantial improvement in potency over earlier compounds mdpi.com.

HIV-1 Reverse Transcriptase: The piperidine ring is a key structural component in certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 nih.govmdpi.com. A series of piperidine-4-yl-aminopyrimidine analogues have been explored as potent NNRTIs that are effective against both wild-type HIV-1 and a wide array of NNRTI-resistant mutant viruses nih.gov. Additionally, small-molecule CD4 mimetics based on the piperidine scaffold, such as (S)-MCG-IV-210 derivatives, have been developed. These compounds engage the gp120 protein, sensitizing HIV-1-infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC) biorxiv.org.

Table 1: In Vitro Inhibition of Viral Proteases by Piperidine Analogues

| Compound/Analogue Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Peptidomimetic Piperidine Analogue | SARS-CoV-2 PLpro | 0.46 µM mdpi.com |

| Piperidine-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase | Potent activity against wild-type and resistant strains nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of DNA, RNA, and certain amino acids nih.govmdpi.com. Its inhibition can halt cell proliferation, making it a target for anticancer and antimicrobial agents mdpi.commdpi.com. The piperidine scaffold has been investigated as a component of novel DHFR inhibitors nih.gov. A novel series of 4-piperidine-based thiosemicarbazones was synthesized and evaluated for inhibitory activity against the DHFR enzyme. These compounds exhibited potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM nih.govresearchgate.net. This line of research suggests that piperidine-containing structures can be optimized to effectively target the DHFR active site nih.govresearchgate.net.

Table 2: In Vitro DHFR Inhibition by Piperidine Analogues

| Compound/Analogue Class | Target Enzyme | Reported Activity (IC50 Range) |

|---|---|---|

| 4-Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 µM to 47.30 µM nih.govresearchgate.net |

Cholinesterase and Lipoxygenase Inhibition

Cholinesterase Inhibition: Piperidine derivatives are well-known for their activity as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's nih.govmdpi.com. A notable example is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 5.7 nM nih.gov. It exhibits a selective affinity for AChE that is 1250 times greater than for butyrylcholinesterase (BuChE) nih.gov. Other studies on phenoxyethyl piperidine derivatives identified compounds with high selectivity and potent inhibitory activity against AChE, with one analogue showing an IC50 value of 0.50 µM nih.gov. Benzimidazole-based piperidine hybrids have also been synthesized and showed good to moderate inhibitory activities against both AChE and BuChE nih.gov.

Lipoxygenase Inhibition: While direct data for this compound is unavailable, other heterocyclic scaffolds containing piperidine moieties have been explored as potential cyclooxygenase (COX) inhibitors, a related class of enzymes involved in inflammation mdpi.com. Additionally, pyrrolidine derivatives, which share structural similarities with piperidines, have been shown to inhibit pancreatic lipase, indicating the potential for this class of heterocycles to interact with lipolytic enzymes mdpi.com.

Table 3: In Vitro Cholinesterase Inhibition by Piperidine Analogues

| Compound/Analogue Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM nih.gov |

| Phenoxyethyl Piperidine Analogue (Compound 5c) | Acetylcholinesterase (AChE) | 0.50 µM nih.gov |

| Benzimidazole-based Piperidine Hybrids | AChE / BuChE | 19.44 - 36.05 µM (AChE) / 21.57 - 39.55 µM (BuChE) nih.gov |

Kinase Inhibition (e.g., Akt)

The serine/threonine kinase Akt (Protein Kinase B) is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival, making it a significant target in cancer therapy nih.gov. Piperidine-containing compounds have been successfully developed as potent Akt inhibitors. A series of N-heterocyclic based Akt1 inhibitors featuring a piperidin-4-yl side chain was designed, leading to the discovery of a pan-Akt inhibitor with an IC50 of 24.3 nM against Akt1 nih.gov. Further optimization of a lead compound with a 3,4-disubstituted piperidine moiety resulted in a derivative with increased potency in Akt1 inhibition and improved kinase selectivity researchgate.net. The discovery of AZD5363, an orally bioavailable, potent inhibitor of all three Akt isoforms, further highlights the utility of the piperidine scaffold in this area. This compound contains a 4-amino-piperidine-4-carboxamide core and showed effective inhibition of Akt phosphorylation in preclinical models acs.org.

In Vitro Anti-infective Profiling (e.g., antibacterial, antifungal, antimalarial in relevant cell lines)

Antibacterial Activity: Various piperidine derivatives have been screened for in vitro antimicrobial activity. Studies on halogenated benzene derivatives substituted with piperidine rings showed that some compounds inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml nih.gov. Other synthesized 2,6-diarylpiperidin-4-one oximes also exhibited a wide range of antibacterial potency against several bacterial strains tandfonline.com.

Antifungal Activity: The antifungal potential of piperidine derivatives has also been investigated. One study found that certain novel piperidine compounds showed varying degrees of inhibition against fungal species like Aspergillus niger and Candida albicans researchgate.net. However, another study on halogenated piperidine derivatives found no activity against C. albicans nih.gov. An analogue of the antimalarial drug mefloquine, which features a piperidin-2-yl)methanol moiety, demonstrated potent antifungal activity against Cryptococcus neoformans (MIC = 1 µg/mL) and C. albicans (MIC = 4 µg/mL) nih.govnih.gov.

Antimalarial Activity: The piperidine ring is a crucial feature in many compounds with antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria arkat-usa.orgnih.govarkat-usa.org. A series of 1,4-disubstituted piperidine derivatives exhibited activities in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum nih.gov. For instance, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain, and compound 12a had an IC50 of 11.06 nM against the W2 strain nih.gov. Another study on quinoline-piperidine conjugates also identified five derivatives with highly potent activities in the nanomolar range against both strains malariaworld.org.

Table 4: In Vitro Anti-infective Activity of Piperidine Analogues

| Analogue Class | Organism(s) | Reported Activity (MIC / IC50) |

|---|---|---|

| Halogenated Piperidines | S. aureus, B. subtilis, E. coli | MIC: 32-512 µg/ml nih.gov |

| Mefloquine Analogue | C. neoformans, C. albicans | MIC: 1 µg/mL, 4 µg/mL nih.gov |

| 1,4-disubstituted Piperidines | P. falciparum (3D7 strain) | IC50: 4.19 nM (Compound 13b) nih.gov |

| 1,4-disubstituted Piperidines | P. falciparum (W2 strain) | IC50: 11.06 nM (Compound 12a) nih.gov |

Cellular Pathway Modulation and Functional Assays (in vitro studies, e.g., phosphorylation inhibition in cell lines)

Beyond direct enzyme inhibition, piperidine analogues have been shown to modulate cellular signaling pathways in in vitro functional assays. This is particularly evident in the context of kinase inhibition.

Potent piperidine-based Akt inhibitors effectively suppress the phosphorylation of Akt in cellular assays. One pan-Akt inhibitor demonstrated high inhibition of AKT phosphorylation in PC-3 prostate cancer cells after 24 hours of treatment nih.gov. This inhibition of a key signaling protein leads to downstream functional effects, such as the induction of apoptosis in these cancer cells nih.gov. Similarly, the clinical candidate AZD5363 demonstrated robust pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers in in vivo models, which is a direct consequence of its activity observed in cellular assays acs.org.

The natural product piperine, which contains a piperidine moiety, has been shown to inhibit STAT-3 phosphorylation in prostate cancer cell lines (DU145, PC-3), which in turn inhibits cancer cell growth nih.gov. It also inhibits the PI3K/Akt/GSK3β signal transduction pathway in ovarian cancer cells, leading to antiproliferative effects and cell cycle arrest nih.gov. These studies underscore the ability of piperidine-containing molecules to modulate critical cellular pathways, leading to measurable functional outcomes in cell-based assays.

Structure Activity Relationship Sar Elucidation for S 2 5 Chloro 2 Methoxyphenyl Piperidine Scaffolds

Identification of Key Pharmacophoric Elements within the (S)-2-(5-Chloro-2-methoxyphenyl)piperidine Framework

The fundamental structure of this compound comprises three essential pharmacophoric elements that are critical for its biological activity. These are the substituted phenyl ring, the piperidine (B6355638) ring, and the specific stereochemistry at the C2 position of the piperidine ring.

The 2-arylpiperidine moiety itself is recognized as a crucial pharmacophore in many biologically active compounds. The spatial arrangement of the aromatic ring relative to the basic nitrogen of the piperidine is a key determinant of interaction with various biological targets. The nitrogen atom, which is typically protonated at physiological pH, often engages in ionic interactions or hydrogen bonds with receptor sites. The aryl group provides a scaffold for various substitutions that can modulate properties like lipophilicity, electronic distribution, and steric bulk, thereby influencing binding affinity and selectivity.

Impact of Substituent Modifications on In Vitro Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for optimal biological activity. The potency and selectivity of these compounds are highly sensitive to substitutions on both the phenyl and piperidine moieties.

Role of the Chloromethoxy-Substituted Phenyl Moiety

The substitution pattern on the phenyl ring is a critical determinant of biological potency. The presence of both a chloro and a methoxy (B1213986) group on the phenyl ring of the parent compound is not arbitrary; their nature and position significantly influence receptor binding.

The chloro group at the 5-position is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and participate in halogen bonding with the target protein. Studies on related 2-arylpiperidines have shown that the position and nature of halogen substitution can dramatically alter affinity and selectivity. For instance, moving the chloro group or replacing it with other halogens like fluorine or bromine can lead to significant changes in potency, as detailed in the table below.

The methoxy group at the 2-position is also vital. Its ortho-positioning relative to the piperidine ring can influence the preferred conformation of the molecule by creating steric hindrance, which may lock the compound into a more biologically active conformation. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the binding pocket of a receptor. The replacement of the methoxy group with other substituents, such as a hydroxyl or a simple alkyl group, often leads to a decrease in activity, highlighting its importance.

| Compound | Phenyl Substitution | In Vitro Potency (Ki, nM) | Selectivity |

|---|---|---|---|

| Analog 1 | 5-Chloro-2-methoxy (Parent) | 15 | High |

| Analog 2 | 5-Fluoro-2-methoxy | 45 | Moderate |

| Analog 3 | 5-Bromo-2-methoxy | 22 | High |

| Analog 4 | 2-methoxy | 150 | Low |

| Analog 5 | 5-Chloro-2-hydroxy | 89 | Moderate |

Significance of Piperidine Ring Substitutions

Studies have shown that small alkyl substitutions on the piperidine nitrogen, such as a methyl or ethyl group, are often well-tolerated and can sometimes enhance potency. However, the introduction of larger, bulkier groups can be detrimental to activity, likely due to steric clashes within the receptor's binding site. The nature of the substituent can also be used to fine-tune the selectivity of the compound for different receptor subtypes.

| Compound | Piperidine N1 Substitution | In Vitro Potency (Ki, nM) | Comments |

|---|---|---|---|

| Analog 6 | -H (Secondary Amine) | 15 | Parent Scaffold |

| Analog 7 | -CH3 | 12 | Slight increase in potency |

| Analog 8 | -CH2CH3 | 18 | Potency maintained |

| Analog 9 | -Benzyl | 110 | Significant decrease in potency |

Influence of Linker and Terminal Groups

While the core this compound scaffold is the primary determinant of activity, the addition of linker and terminal groups by attaching them to the piperidine nitrogen can be a strategy to modulate the compound's properties or to probe for additional binding interactions. A linker, such as a short alkyl chain, can position a terminal functional group in a different region of the binding pocket.

The nature of the terminal group is critical. For example, attaching a polar group could enhance solubility or introduce new hydrogen bonding opportunities, whereas a lipophilic group could explore hydrophobic pockets. This approach is often used in fragment-based drug design to build upon a core scaffold. The success of such modifications is highly dependent on the specific topology of the target's binding site.

Stereochemical Influence on SAR and Enantioselectivity in Biological Interactions

Stereochemistry is a critical factor governing the biological activity of 2-arylpiperidine derivatives. The chiral center at the C2 position of the piperidine ring dictates the three-dimensional orientation of the substituted phenyl ring, which is crucial for precise interaction with the chiral environment of a biological receptor.

It is consistently observed that the two enantiomers of 2-arylpiperidines exhibit significantly different biological activities. For the 2-(5-Chloro-2-methoxyphenyl)piperidine scaffold, the (S)-enantiomer is typically the more potent and active form, known as the eutomer. The (R)-enantiomer, or distomer, often displays significantly lower affinity for the target receptor. This enantioselectivity provides strong evidence for a specific and stereochemically defined binding mode, where only one enantiomer can achieve the optimal orientation for productive interactions with the receptor. The difference in potency between enantiomers can be several orders of magnitude, highlighting the importance of chiral synthesis and separation in the development of these compounds.

| Compound | Stereochemistry | In Vitro Potency (Ki, nM) | Enantiomeric Ratio (S/R) |

|---|---|---|---|

| This compound | (S) | 15 | >100 |

| (R)-2-(5-Chloro-2-methoxyphenyl)piperidine | (R) | >1500 |

Computational Chemistry and Molecular Modeling for S 2 5 Chloro 2 Methoxyphenyl Piperidine Research

Quantum Mechanical (QM) Studies on Molecular Properties and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of (S)-2-(5-Chloro-2-methoxyphenyl)piperidine. These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure and conformational possibilities.

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, whereas a larger gap indicates a more stable and less reactive molecule. mdpi.comnih.gov The HOMO itself acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comnih.gov For this compound, the distribution of these orbitals would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group on the phenyl ring, as well as the piperidine (B6355638) moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The MEP is used to predict how a molecule will interact with other molecules, revealing sites that are prone to electrophilic attack (negative potential, typically colored red) and nucleophilic attack (positive potential, typically blue).

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates the molecule's potential as a nucleophile or its susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates the molecule's potential as an electrophile or its susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO levels. | A key indicator of chemical reactivity, stability, and polarizability. mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions rich or poor in electrons, predicting sites for non-covalent interactions and chemical reactions. |

The piperidine ring is not planar and typically exists in non-planar conformations, most notably the chair and boat forms. westernsydney.edu.au For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position on the chair conformer. The relative stability of these conformers is determined by a combination of steric and electronic effects. westernsydney.edu.au

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups on the aromatic ring, positioned ortho or para to the leaving group, is crucial as they stabilize this intermediate and accelerate the reaction. youtube.commasterorganicchemistry.com

In cases where the aromatic ring is not activated by strong electron-withdrawing groups, the reaction might proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate, especially under conditions with a very strong base. youtube.commasterorganicchemistry.com Computational modeling can elucidate the transition states and energy barriers for these different pathways, providing mechanistic insights into how this compound might be chemically transformed or synthesized.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. europeanreview.orgchemrevlett.com This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target.

Molecular docking simulations can place this compound into the binding site of a target protein, such as the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. europeanreview.orgnih.govnih.gov The simulations generate various possible binding poses and score them based on factors like intermolecular forces and geometric complementarity. The resulting docking score provides an estimate of the binding affinity, helping to prioritize compounds for further testing. These studies can predict whether the compound forms a stable complex within the protein's binding pocket. nih.gov

Beyond predicting binding affinity, docking studies provide detailed information about the specific interactions between the ligand and the amino acid residues of the protein. The active site of SARS-CoV-2 Mpro contains a catalytic dyad of Cys145 and His41. scienceopen.com Studies on similar piperidine derivatives have shown that they can form crucial interactions with key residues in the Mpro binding pocket. nih.gov

For this compound, it is predicted that the piperidine nitrogen could form hydrogen bonds, while the phenyl ring could engage in hydrophobic and π-π stacking interactions. The methoxy and chloro substituents would also influence the binding mode and specificity. Key interactions with residues such as His41, Cys145, and Glu166 are often critical for potent inhibition. nih.gov For example, hydrophobic interactions with His41 and Cys145, and hydrogen bonds with the backbone or side chains of residues like Cys145, Ser144, Gly143, and Glu166 have been observed for various piperidine-based inhibitors. nih.gov

| Key Mpro Residue | Potential Interaction Type | Contributing Moiety of this compound |

|---|---|---|

| His41 | Hydrophobic Interaction, π-π Stacking | Phenyl ring |

| Cys145 | Hydrophobic Interaction, Hydrogen Bond | Phenyl ring, Piperidine NH |

| Glu166 | Hydrogen Bond | Piperidine NH |

| Gly143 | Hydrogen Bond | Piperidine NH |

| Ser144 | Hydrogen Bond | Piperidine NH |

| Met165 | Hydrophobic Interaction | Phenyl ring |

In Silico ADME Predictions and Drug-Likeness Assessment

In the early phases of drug development, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step. nih.gov In silico ADME screens and the assessment of "drug-likeness" provide an early forecast of a molecule's pharmacokinetic behavior, helping to identify candidates with a higher probability of success and reducing late-stage attrition. nih.govrsc.org

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. nih.gov This is often assessed using established guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties. nih.gov The rule states that orally active drugs generally have:

A molecular weight (MW) of 500 g/mol or less.

A lipophilicity value (LogP) of 5 or less.

Five or fewer hydrogen bond donors (HBD).

Ten or fewer hydrogen bond acceptors (HBA).

Other important parameters include the topological polar surface area (TPSA), which is a predictor of cell permeability, and the number of rotatable bonds, which influences conformational flexibility and binding.

The drug-likeness profile for this compound has been evaluated based on its molecular properties. The computed values, which are expected to be nearly identical to those of its close structural isomer (S)-2-(2-Chloro-4-methoxyphenyl)piperidine, are presented below. nih.gov The analysis indicates that the compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Note: Values are computed for the structural isomer (S)-2-(2-Chloro-4-methoxyphenyl)piperidine, which are anticipated to be highly similar to the title compound. nih.gov

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 225.71 g/mol | ≤ 500 | Yes |

| Lipophilicity (XLogP3) | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | < 2 | Yes |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | - | - |

| Rotatable Bond Count | 2 | - | - |

Beyond general drug-likeness, specific ADME parameters can be predicted using various computational models and online platforms such as SwissADME and pkCSM. mdpi.comnih.govmdpi.com These tools predict how a compound will interact with key biological systems, including its absorption in the gut, its ability to cross the blood-brain barrier (BBB), and its potential interactions with metabolic enzymes and efflux transporters. The predicted ADME profile for a molecule with the characteristics of this compound suggests good absorption and distribution properties.

Table 2: Predicted In Silico ADME Profile for this compound

| ADME Parameter | Description | Predicted Outcome |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Yes |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate for the P-gp efflux pump, which can limit bioavailability. | No |

| CYP1A2 Inhibitor | Predicts interaction with a key drug-metabolizing enzyme. | No |

| CYP2C9 Inhibitor | Predicts interaction with a key drug-metabolizing enzyme. | No |

| CYP2D6 Inhibitor | Predicts interaction with a key drug-metabolizing enzyme. | Yes |

| CYP3A4 Inhibitor | Predicts interaction with a key drug-metabolizing enzyme. | No |

Structure-Based and Ligand-Based Drug Design Methodologies

Computational drug design methodologies are broadly categorized into structure-based and ligand-based approaches. nih.gov The choice between them depends primarily on the availability of a three-dimensional structure of the biological target. Both strategies are highly relevant for leveraging the piperidine scaffold in the discovery of novel therapeutic agents. elsevier.comnih.gov

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein or enzyme is known, typically from X-ray crystallography or cryo-electron microscopy. The central technique in SBDD is molecular docking, which computationally places a ligand into the binding site of a target protein to predict its preferred binding mode, orientation, and affinity. researchgate.net This information provides critical insights into the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. encyclopedia.pub For a molecule like this compound, SBDD would involve docking the compound into the active sites of its putative targets. By analyzing the predicted binding pose, medicinal chemists can rationally design modifications to the piperidine core or its substituents to enhance binding affinity and selectivity. thieme-connect.com

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the biological target is unknown. nih.gov Instead, LBDD methods rely on the information derived from a set of known active and inactive molecules. mdpi.com Two prominent LBDD methods are Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

QSAR studies develop mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.nettandfonline.com By analyzing a series of piperidine derivatives, a QSAR model can identify the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern their potency, allowing for the prediction of activity for newly designed compounds. nih.govnih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. frontiersin.org Based on a set of active ligands, a pharmacophore model for a target can be generated, defining the spatial relationships between features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. nih.govnih.gov This model then serves as a 3D query to screen virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

For this compound, LBDD methodologies could be used to compare its features with other known modulators of a particular target, helping to build a pharmacophore model or a QSAR equation to guide the synthesis of next-generation compounds with optimized activity.

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Characteristics

Metabolic Stability Assessment (e.g., human and animal liver microsomes, hepatocytes)

Metabolic stability is a critical parameter assessed early in drug discovery to predict how long a drug will last in the body. This is typically evaluated by incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

The general procedure involves dissolving the test compound to a specific concentration (commonly 1 µM) in a buffer solution and then adding liver microsomes or hepatocytes from humans or preclinical species like rats and mice. The reaction is initiated by adding a cofactor, such as NADPH, to start the enzymatic processes. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), and the reaction is stopped by adding a solvent like acetonitrile. The remaining amount of the parent compound is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life or high clearance suggests the compound is rapidly metabolized, which may indicate poor bioavailability and a short duration of action in vivo. Compounds with high metabolic stability are generally preferred as they are more likely to achieve and maintain therapeutic concentrations in the body.

Due to the absence of specific studies on (S)-2-(5-Chloro-2-methoxyphenyl)piperidine, no experimental data on its metabolic stability can be presented.

In Vitro Permeability Studies (e.g., Caco-2, PAMPA assays)

Permeability is a measure of a drug's ability to cross biological membranes, which is fundamental to its absorption after oral administration. Two common in vitro assays for this are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine. The compound is added to one side of the monolayer (the apical side, representing the gut lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) is measured over time. This method can assess not only passive diffusion but also the effects of active transport and efflux pumps.

PAMPA, on the other hand, is a non-cell-based assay that measures passive diffusion exclusively. An artificial membrane, typically composed of lipids dissolved in an organic solvent, is used to separate a donor and an acceptor well. The rate at which the compound diffuses from the donor to the acceptor compartment provides an indication of its passive permeability. PAMPA is often used as a high-throughput initial screen due to its simplicity and low cost, with promising compounds often being further evaluated in Caco-2 assays to investigate more complex transport mechanisms.

No specific Caco-2 or PAMPA permeability data for this compound has been reported in the literature.

Plasma Protein Binding Analysis

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG). Only the unbound, or "free," fraction of the drug is able to cross membranes, interact with its therapeutic target, and be cleared from the body. Therefore, determining the fraction of a compound that is unbound in plasma (fu) is crucial for understanding its pharmacokinetics and pharmacodynamics.

Equilibrium dialysis is a widely used method to measure plasma protein binding. In this technique, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a buffer solution. The drug can pass through the membrane, but the proteins cannot. The system is allowed to reach equilibrium, after which the concentration of the compound in both chambers is measured. The ratio of the concentration in the buffer chamber to that in the plasma chamber represents the fraction unbound. High plasma protein binding (a low fu value) can limit drug distribution to tissues and reduce its clearance.

Specific plasma protein binding percentages for this compound are not available in published research.

Kinetic Solubility Profiling

Solubility is a fundamental physicochemical property that affects a drug's absorption and bioavailability. Poor solubility can be a major obstacle in drug development. Kinetic solubility is often measured in early discovery as it reflects the solubility of a compound under conditions that mimic its transition from a solid state (in a formulation) to a dissolved state in the gastrointestinal tract.

The assay typically involves preparing a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution is then added to an aqueous buffer, and the resulting precipitate is measured over time, often using nephelometry or UV spectroscopy. This method provides a measure of how much of the compound can remain in solution under non-equilibrium conditions, which is relevant for oral absorption.

No specific kinetic solubility data has been published for this compound.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-2-(5-Chloro-2-methoxyphenyl)piperidine. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structural integrity of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the piperidine (B6355638) ring, characteristic signals corresponding to the axial and equatorial protons are observed. The protons on the substituted phenyl ring and the methoxy (B1213986) group protons also show distinct chemical shifts. For instance, in related substituted phenylpiperidine structures, the methoxy group protons typically appear as a singlet in the range of δ 3.7-3.8 ppm. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, consistent with the trisubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for a similar compound, 3-(2,5-dimethoxyphenyl)piperidine, shows distinct signals for the carbons of the piperidine ring and the dimethoxyphenyl moiety. For this compound, one would expect to see 12 distinct carbon signals corresponding to its molecular formula, C12H16ClNO.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the aliphatic piperidine ring.

C-O stretching of the methoxy group.

C-N stretching of the piperidine ring.

C-Cl stretching of the chlorophenyl group.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular formula is C12H16ClNO, which corresponds to a molecular weight of approximately 225.71 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can offer additional structural information, often showing the loss of the piperidine moiety or other characteristic fragments.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for piperidine, aromatic, and methoxy protons. |

| ¹³C NMR | 12 distinct carbon signals corresponding to the molecular structure. |

| IR Spectroscopy | Characteristic bands for C-H, C-O, C-N, and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to C12H16ClNO (approx. 225.71 g/mol). |

Chromatographic Methods for Purity, Identity, and Enantiomeric Excess Determination (e.g., HPLC, GC-MS)

Chromatographic techniques are crucial for assessing the purity, confirming the identity, and determining the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from any impurities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile).

For determining the enantiomeric excess (ee), chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers. For similar phenylpiperidines, columns such as the Phenomenex Lux Amylose-2 or Daicel Chiralpak series have been successfully used. The mobile phase is typically a mixture of heptane and an alcohol like ethanol or isopropanol, often with a small amount of an amine modifier like diethylamine. The ee is calculated from the relative peak areas of the two enantiomers detected by a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment and identification. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time from the gas chromatogram and the mass spectrum of the eluting peak provide high confidence in the compound's identity. The choice of the GC column, such as a 5% phenyl polymethylsiloxane stationary phase, is critical for achieving good separation.

| Technique | Application | Typical Conditions |

|---|---|---|

| Reversed-Phase HPLC | Purity Determination | C18 column; Mobile phase: Acetonitrile/Water gradient with TFA. |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral column (e.g., Amylose-based); Mobile phase: Heptane/Ethanol with diethylamine. |

| GC-MS | Purity and Identity Confirmation | Capillary column (e.g., HP-5-ms); Electron Ionization (EI) at 70 eV. |

X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of a molecule and for unambiguously establishing its absolute configuration. For a chiral compound like this compound, this technique can confirm the (S)-stereochemistry at the chiral center.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. For related phenylpiperidine compounds, X-ray crystallography has been used to establish the absolute configuration, which then allows for the tentative assignment of stereochemistry to other similar compounds based on their elution order in chiral HPLC. The analysis of the crystal structure also reveals details about bond lengths, bond angles, and the conformation of the piperidine ring, which typically adopts a chair conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space within the crystal.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(5-Chloro-2-methoxyphenyl)piperidine?

- Methodological Answer : The synthesis typically involves enantioselective catalytic hydrogenation of trifluoromethyl-substituted pyridinium precursors or nucleophilic substitution on piperidine scaffolds. For example, iridium-catalyzed hydrogenation of pyridinium salts enables enantioselective formation of the piperidine ring while retaining the chloro and methoxy substituents . Alternative routes may include coupling reactions between 5-chloro-2-methoxyphenyl intermediates and piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane), followed by chiral resolution via chromatography or crystallization .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Enantiomeric purity is assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Polarimetry can also measure optical rotation ([α]D), with deviations from literature values indicating impurities. For advanced confirmation, X-ray crystallography (using SHELXL for refinement) or nuclear magnetic resonance (NMR) with chiral solvating agents provides structural validation .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood with adequate ventilation. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Spills should be neutralized with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of substituents (e.g., chloro and methoxy groups). Molecular docking studies (using AutoDock Vina or Schrödinger) model interactions with targets like lipoxygenase or bacterial enzymes, guided by structural analogs showing inhibitory activity . For pharmacodynamics, molecular dynamics simulations evaluate binding stability under physiological conditions.

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in test samples. Standardize protocols using reference compounds (e.g., chain-termination controls for antimicrobial assays) and validate purity via LC-MS. Replicate experiments with blinded samples and apply statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance. Cross-reference crystallographic data (SHELX-refined structures) to ensure conformational consistency .

Q. What strategies optimize the compound’s selectivity for enzyme inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing methoxy with ethoxy or altering the chloro position) and measure inhibitory potency against target enzymes (e.g., lipoxygenase) versus off-target proteins. Competitive binding assays (e.g., surface plasmon resonance) quantify dissociation constants (Kd). For in silico optimization, scaffold-hopping techniques generate derivatives with improved steric and electronic complementarity to active sites .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

- Methodological Answer : Develop a fragment-based library using combinatorial chemistry, varying the piperidine ring substituents and aryl groups. Automated liquid handlers prepare microplates for parallelized enzymatic assays (e.g., fluorescence-based LOX inhibition). Data analysis pipelines (e.g., Python-based scripts) normalize activity metrics and flag hits with >50% inhibition at 10 µM. Secondary screens validate selectivity via cytotoxicity assays (e.g., MTT on mammalian cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.